molecular formula C18H12Cl2N2O B14321827 3-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one CAS No. 109032-67-9

3-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one

Cat. No.: B14321827
CAS No.: 109032-67-9
M. Wt: 343.2 g/mol
InChI Key: XSBVAZIAAFXCIH-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one: imidazole-phenylpropenone , is a synthetic organic compound. Its chemical formula is C17H11Cl2N3O. Let’s explore its preparation methods, reactions, applications, and more.

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for imidazole-phenylpropenone. One common method involves the condensation of 2,4-dichlorobenzaldehyde with 1-phenyl-1H-imidazole-2-amine. The reaction typically occurs under acidic conditions, yielding the desired compound.

b. Reaction Conditions: The condensation reaction proceeds in solvents like ethanol or acetic acid. Acidic catalysts, such as hydrochloric acid or sulfuric acid, facilitate the formation of the imidazole ring.

c. Industrial Production: While not widely produced industrially, imidazole-phenylpropenone can be synthesized on a laboratory scale. Its applications drive research interest, but large-scale production remains limited.

Chemical Reactions Analysis

a. Reactions: Imidazole-phenylpropenone undergoes various reactions:

    Oxidation: It can be oxidized to form imidazole-phenylpropenoic acid.

    Reduction: Reduction leads to the corresponding imidazole-phenylpropenol.

    Substitution: Halogenation or other substitution reactions modify the phenyl ring.

b. Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are used.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are common reducing agents.

    Substitution: Halogens (e.g., chlorine or bromine) or nucleophilic reagents (e.g., amines) participate in substitution reactions.

c. Major Products: The major products depend on the specific reaction. For example:

  • Oxidation yields imidazole-phenylpropenoic acid.
  • Reduction produces imidazole-phenylpropenol.

Scientific Research Applications

Imidazole-phenylpropenone finds applications in:

    Medicine: It may exhibit antimicrobial or antifungal properties due to its imidazole moiety.

    Chemical Biology: Researchers explore its interactions with enzymes and receptors.

    Industry: Limited industrial use, but its unique structure inspires further investigation.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets. Further studies are needed to elucidate its precise pathways.

Comparison with Similar Compounds

Imidazole-phenylpropenone stands out due to its imidazole ring and phenylpropenone backbone. Similar compounds include other imidazole derivatives like ketoconazole and econazole.

Remember that research in this field continues, and new insights may emerge. Imidazole-phenylpropenone’s multifaceted properties make it an intriguing subject for scientific exploration .

Properties

CAS No.

109032-67-9

Molecular Formula

C18H12Cl2N2O

Molecular Weight

343.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-2-imidazol-1-yl-1-phenylprop-2-en-1-one

InChI

InChI=1S/C18H12Cl2N2O/c19-15-7-6-14(16(20)11-15)10-17(22-9-8-21-12-22)18(23)13-4-2-1-3-5-13/h1-12H

InChI Key

XSBVAZIAAFXCIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3

Origin of Product

United States

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